![molecular formula C20H19NO3S B2966105 [4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid CAS No. 552852-43-4](/img/structure/B2966105.png)
[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid
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Overview
Description
The compound is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and an acetic acid functional group . Its structure suggests that it might have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a thiazole ring, which is a heterocyclic compound that includes nitrogen and sulfur in the ring. It also contains phenyl rings and an acetic acid moiety .Chemical Reactions Analysis
As a carboxylic acid derivative, this compound could participate in various reactions such as esterification, amide formation, and reduction . The presence of the thiazole ring could also influence its reactivity .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent . It’s likely to have a relatively high melting point due to the presence of the aromatic rings .Scientific Research Applications
Antimicrobial Activity
A study discusses the synthesis of a series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant in vitro antimicrobial activities against various microbial strains. This research highlights the potential of thiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Synthesis and Cyclization
Another study explores the synthesis and intramolecular cyclization of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids. This research contributes to the chemistry of iminofurans and demonstrates the versatility of thiazole derivatives in organic synthesis (Shipilovskikh et al., 2009).
Antimicrobial and Antifungal Activities
The synthesis of thiazoles and their fused derivatives with antimicrobial activities is another area of application. A study presents the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one towards various reagents, leading to the synthesis of arylidene, pyridine, thiophene, and anilide derivatives, some of which exhibited notable antimicrobial and antifungal activities (Wardkhan et al., 2008).
Synthetic Methodologies
Research on the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton exemplifies the synthetic applications of thiazole-containing compounds in creating biologically relevant structures (Hartenstein & Sicker, 1993).
Analytical Applications
The development of a high-performance liquid chromatographic method for the simultaneous determination of a new antiplatelet agent, KB-3022, and its main metabolite, demonstrates the role of thiazole derivatives in analytical chemistry and drug development (Nakada et al., 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-3-13-8-10-14(11-9-13)19-17(12-18(22)23)25-20(21-19)15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUQHSXLOAMGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic Acid |
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